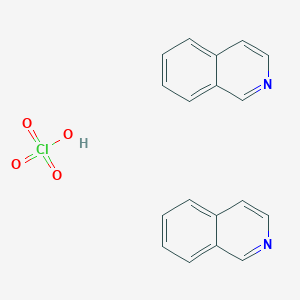
Perchloric acid--isoquinoline (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–isoquinoline (1/2) is a compound formed by the combination of perchloric acid and isoquinoline in a 1:2 ratio Perchloric acid is a strong acid commonly used in analytical chemistry, while isoquinoline is a heterocyclic aromatic organic compound Isoquinoline is structurally similar to quinoline and is found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid–isoquinoline (1/2) typically involves the reaction of isoquinoline with perchloric acid. Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and the Pictet-Spengler reaction. These methods involve the cyclization of aromatic aldehydes or ketones with amines under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline often involves the extraction of coal tar, where isoquinoline is found as a minor component. The extracted isoquinoline is then purified and reacted with perchloric acid to form perchloric acid–isoquinoline (1/2). The reaction is typically carried out under controlled conditions to ensure the desired stoichiometry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–isoquinoline (1/2) can undergo various chemical reactions, including:
Reduction: Isoquinoline can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under acidic or basic conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Perchloric acid–isoquinoline (1/2) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of perchloric acid–isoquinoline (1/2) involves the interaction of isoquinoline with various molecular targets. Isoquinoline can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, isoquinoline derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perchloric acid–isoquinoline (1/2) include:
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Pyridine: A simpler heterocyclic compound with a nitrogen atom in the ring.
Benzene: An aromatic hydrocarbon with a similar ring structure but lacking the nitrogen atom.
Uniqueness
Perchloric acid–isoquinoline (1/2) is unique due to the combination of a strong acid (perchloric acid) with a heterocyclic aromatic compound (isoquinoline).
Properties
CAS No. |
61568-96-5 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
isoquinoline;perchloric acid |
InChI |
InChI=1S/2C9H7N.ClHO4/c2*1-2-4-9-7-10-6-5-8(9)3-1;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |
InChI Key |
LVPPRJLFCDKJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















